1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Description
1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a synthetic small molecule characterized by a urea core flanked by substituted aromatic and heteroaromatic moieties. Its structure includes a 2,5-dimethoxyphenyl group and a 6-methoxyimidazo[1,2-b]pyridazine ring, which may confer unique pharmacological properties.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-29-16-7-8-19(30-2)17(12-16)25-22(28)23-15-6-4-5-14(11-15)18-13-27-20(24-18)9-10-21(26-27)31-3/h4-13H,1-3H3,(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNUTRPKDDIURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a complex organic compound with the molecular formula and a molecular weight of 419.4 g/mol. This compound, classified as a urea derivative, has garnered attention in medicinal chemistry for its potential biological activities, including anticancer and receptor-modulating properties.
Chemical Structure
The structure of the compound features:
- Two aromatic rings connected via a urea linkage.
- Methoxy groups that enhance solubility and may influence biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step processes utilizing aryl amines and isocyanates. The urea bond formation occurs through nucleophilic attack by the amine on the isocyanate under mild conditions, often facilitated by solvents like dimethylformamide or dimethyl sulfoxide.
Anticancer Properties
Recent studies have highlighted the potential of phenyl urea derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. For instance, derivatives similar to our compound have shown promising IDO1 inhibitory activity with IC50 values ranging from 0.1 to 0.6 μM, indicating strong potential as anti-tumor agents .
Table 1: Inhibitory Activity of Phenyl Urea Derivatives
| Compound | IC50 (μM) | Activity |
|---|---|---|
| i12 | 0.1 | IDO1 Inhibitor |
| i23 | 0.5 | IDO1 Inhibitor |
| i24 | 0.6 | IDO1 Inhibitor |
The mechanism by which these compounds exert their effects includes:
- Binding to IDO1 through specific interactions with amino acid residues such as Tyr126 and Ser167.
- The presence of electron-withdrawing groups at the para-position enhances binding affinity and activity.
Pharmacokinetic Profile
In vivo studies indicate that similar compounds exhibit moderate plasma clearance (22.45 mL/min/kg), an acceptable half-life (11.2 hours), and high oral bioavailability (87.4%). These pharmacokinetic properties are crucial for evaluating their therapeutic potential in cancer treatment .
Case Studies
Several case studies have been conducted to evaluate the efficacy of these compounds in tumor growth inhibition:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Kinase Inhibitors
The compound’s imidazo[1,2-b]pyridazine moiety is structurally similar to kinase inhibitors such as ponatinib , a Bcr-Abl tyrosine kinase inhibitor used in leukemia treatment. However, key differences exist:
- Ponatinib features a trifluoromethyl substituent and a distinct amide linkage, optimizing its binding to kinase active sites .
- The urea linkage in 1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea may alter solubility and target selectivity compared to ponatinib’s acetylated backbone.
Functional Comparisons
- Mechanistic Insights: While ponatinib directly inhibits Bcr-Abl kinase activity, the methoxy and urea groups in this compound may interact with lipid-mediated pathways. For example, ceramide—a sphingolipid critical in exosome biogenesis—is modulated by enzymes such as sphingomyelinases .
- Pharmacokinetics : The methoxy groups may enhance metabolic stability compared to hydroxylated analogues, but this requires experimental validation.
Limitations of Current Data
No direct studies on this compound are available in the provided evidence. Structural parallels to ponatinib and ceramide-related mechanisms are speculative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
